molecular formula C12H10F2O2 B11885015 2-(Difluoromethoxy)naphthalene-6-methanol

2-(Difluoromethoxy)naphthalene-6-methanol

Cat. No.: B11885015
M. Wt: 224.20 g/mol
InChI Key: HSMZBWACUFEDRX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-6-methanol is an organic compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-6-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of the methanol group. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative. This intermediate is then subjected to a reduction reaction to introduce the methanol group at the 6-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-6-methanol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)naphthalene-6-methanol
  • 2-(Ethoxymethoxy)naphthalene-6-methanol
  • 2-(Trifluoromethoxy)naphthalene-6-methanol

Uniqueness

2-(Difluoromethoxy)naphthalene-6-methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[6-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-6,12,15H,7H2

InChI Key

HSMZBWACUFEDRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CO

Origin of Product

United States

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